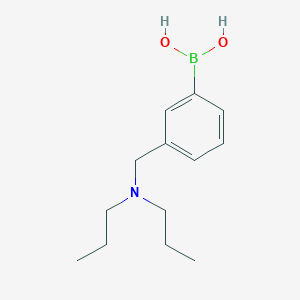

(3-((Dipropylamino)methyl)phenyl)boronic acid

Description

Chemical Identity and Nomenclature

(3-((Dipropylamino)methyl)phenyl)boronic acid is an organoboron compound with distinct structural and functional attributes. Its systematic IUPAC name is [2-[(dipropylamino)methyl]phenyl]boronic acid , reflecting the arrangement of its substituents (Table 1).

Table 1: Key chemical identifiers

| Property | Value |

|---|---|

| IUPAC Name | [2-[(Dipropylamino)methyl]phenyl]boronic acid |

| Molecular Formula | C₁₃H₂₂BNO₂ |

| Molecular Weight | 235.13 g/mol |

| CAS Registry Number | Not explicitly listed in sources |

| Synonyms | B-(3-((Dipropylamino)methyl)phenyl)boronic acid; Dipropylaminomethylphenylboronic acid |

The compound features a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a dipropylamino methyl group (-CH₂N(C₃H₇)₂). This configuration places it within the broader class of arylboronic acids, which are pivotal in synthetic and medicinal chemistry.

Historical Context and Discovery

While boronic acids were first synthesized in the 19th century, this compound represents a modern derivative developed to address specific challenges in organic synthesis. Its design likely emerged from efforts to enhance the reactivity or solubility of boronic acids through nitrogen-containing substituents.

Key advancements in its synthesis align with broader trends in organoboron chemistry, particularly the rise of Suzuki-Miyaura cross-coupling reactions in the late 20th century. The dipropylamino group’s introduction may have been inspired by the need to modulate electronic or steric effects in catalytic systems, though explicit historical records of its discovery remain scarce in the available literature.

Significance in Boronic Acid Chemistry

This compound holds dual significance:

- Synthetic Utility : The boronic acid group enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the tertiary amine moiety may act as a ligand or base in metal-catalyzed processes.

- Structural Innovation : Compared to simpler analogs like phenylboronic acid, the dipropylamino group introduces:

Comparative Analysis with Related Compounds

Structural Characteristics and Features

The compound’s architecture combines three critical elements:

1. Boronic Acid Group

- Trigonal planar geometry at boron

- Forms reversible covalent bonds with diols and other nucleophiles

- pKa ~8.5–10, enabling pH-dependent reactivity

2. Dipropylamino Methyl Substituent

- Tertiary amine with two propyl chains

- Electron-donating effects modulate boron’s Lewis acidity

- Steric bulk influences substrate access in catalytic applications

3. Aromatic System

- Conjugated π-system enables electronic communication between substituents

- Ortho-substitution pattern creates a congested molecular environment

Figure 1: Structural Highlights

B(OH)₂

│

CH₂─N(C₃H₇)₂

│

Phenyl ring

Experimental data from analogous compounds (e.g., 3-((dimethylamino)methyl)phenylboronic acid) suggest that the dipropyl variant adopts a similar planar configuration with minor distortions due to steric interactions. Spectroscopic signatures would include:

Properties

IUPAC Name |

[3-[(dipropylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO2/c1-3-8-15(9-4-2)11-12-6-5-7-13(10-12)14(16)17/h5-7,10,16-17H,3-4,8-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQCNFNLVAJCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN(CCC)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Dipropylamino)methyl)phenyl)boronic acid typically involves the reaction of 3-bromobenzylamine with dipropylamine, followed by the introduction of the boronic acid group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. The process can be summarized as follows:

Formation of the Amino Intermediate: 3-bromobenzylamine reacts with dipropylamine in the presence of a base to form the intermediate (3-((Dipropylamino)methyl)phenyl)amine.

Introduction of the Boronic Acid Group: The intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-((Dipropylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, and other bases are commonly used.

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents for oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenol Derivatives: Resulting from oxidation reactions.

Substituted Amines: Produced through nucleophilic substitution.

Scientific Research Applications

(3-((Dipropylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: Investigated for its potential as a molecular probe in biological systems.

Medicine: Explored for its potential use in drug development and as an enzyme inhibitor.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-((Dipropylamino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product. The dipropylamino group can also interact with various molecular targets, potentially inhibiting enzyme activity or modulating biological pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The dipropylamino group in the target compound increases steric hindrance and lipophilicity compared to imino (B4, B5) or aminomethyl analogs. This may reduce water solubility but enhance membrane permeability .

- Synthetic Routes: Schiff base formation (B4, B5) requires refluxing with aldehydes, while alkylation or direct coupling is used for amino-substituted analogs .

Physicochemical Properties

*Relative standard deviation in analytical measurements.

Key Observations :

- Solubility: The dipropylamino group reduces aqueous solubility compared to carboxy or methyl analogs. However, solubility in organic solvents (e.g., DMSO) remains high, facilitating biomedical applications .

- Stability : Methyl phenyl boronic acid exhibits lower variability (RSD = 4.1%) in analytical measurements than carboxy analogs, suggesting greater stability under tested conditions .

Key Observations :

- Positional Effects : Ortho-substituted boronic acids (e.g., [2-...]phenylboronic acid) exhibit stronger binding to MoRPD3 than para-substituted analogs, highlighting the importance of substituent orientation .

- Functional Group Impact: The dipropylamino group’s basicity may enhance interactions with acidic residues in enzyme active sites, though specific data for this compound is lacking.

Biological Activity

(3-((Dipropylamino)methyl)phenyl)boronic acid is a member of the boronic acid family, characterized by its unique structural features that confer significant biological activities. This compound has gained attention in recent research due to its interactions with various biological targets, including enzymes and receptors, making it a potential candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBNO, with a molecular weight of approximately 235.13 g/mol. Its structure consists of a phenyl ring substituted with a dipropylamino methyl group and a boronic acid functional group, which enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways, which may have implications for cancer and neurodegenerative diseases .

- Antioxidant Properties : Studies have demonstrated that this compound possesses significant antioxidant activity, with IC values indicating its effectiveness in scavenging free radicals .

- Cytotoxicity : In vitro studies have revealed that this compound exhibits cytotoxic effects on cancer cell lines while showing minimal toxicity to healthy cells .

1. Enzyme Interaction Studies

Research has focused on the binding affinity of this compound with various enzymes. Notably, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase with IC values of 115.63 µg/mL and 3.12 µg/mL, respectively. This suggests potential applications in treating conditions like Alzheimer's disease .

2. Antioxidant Activity

The antioxidant capacity was assessed using DPPH and CUPRAC methods. The compound demonstrated an IC value of 0.14 µg/mL in DPPH scavenging assays, indicating strong antioxidant properties .

3. Cytotoxicity Assessment

In studies involving the MCF-7 breast cancer cell line, this compound exhibited significant cytotoxicity with an IC value of 18.76 µg/mL. In contrast, it showed low toxicity towards healthy cell lines, highlighting its selective action against cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other boronic acid derivatives to understand its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Dimethylamino)phenylboronic acid | Similar dimethylamino group | Strong proteasome inhibition |

| 2-(Aminomethyl)phenylboronic acid | Amino group instead of dipropylamine | Different binding properties |

| 3-(Dimethylamino)phenylboronic acid | Dimethylamino group at different position | Varied biological activity |

| 4-(Aminomethyl)phenylboronic acid | Positional isomer | Distinct reactivity patterns |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Applications : In vivo studies demonstrated that treatment with this compound led to reduced tumor growth in animal models, supporting its development as a therapeutic agent for cancer treatment .

- Antimicrobial Activity : The compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential use in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-((Dipropylamino)methyl)phenyl)boronic acid, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. Key steps include:

- Borylation : Metal-catalyzed C-H activation or halogen exchange using bis(pinacolato)diboron .

- Coupling : Reaction of the boronic ester intermediate with a halogenated aryl precursor (e.g., bromo- or iodoarene) under conditions involving Pd(PPh₃)₄ or PdCl₂(dppf)₂, Na₂CO₃, and a solvent system like DME/H₂O .

- Deprotection : Hydrolysis of the boronic ester to the free boronic acid using acidic or biphasic conditions .

- Critical considerations : Catalyst loading (1–5 mol%), inert atmosphere, and rigorous exclusion of moisture to prevent protodeboronation .

Q. How is this compound characterized spectroscopically, and what analytical techniques are most reliable?

- Answer :

- ¹H/¹³C NMR : Confirms the presence of the dipropylaminomethyl group (δ ~2.5–3.5 ppm for N-CH₂ protons) and boronic acid protons (broad peak at δ ~6–8 ppm in DMSO-d₆) .

- FT-IR/Raman : B-O stretching vibrations (~1340 cm⁻¹) and B-OH deformations (~650 cm⁻¹) .

- X-ray crystallography : Resolves the planar trigonal geometry around boron and hydrogen-bonding interactions in the solid state .

- LC-MS/MS : Validates purity and quantifies trace impurities (e.g., genotoxic derivatives) with LOQ ≤ 10 ppm .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency for derivatives of this compound, particularly in sterically hindered systems?

- Answer :

- Ligand selection : Bulky ligands like SPhos or XPhos improve coupling yields with hindered substrates by stabilizing Pd(0) intermediates .

- Solvent optimization : Mixed solvents (THF/H₂O or dioxane/H₂O) enhance solubility of polar intermediates .

- Base screening : Weak bases (K₂CO₃) minimize boronic acid decomposition, while stronger bases (NaOH) may accelerate protodeboronation .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yields by 15–20% in challenging couplings .

Q. What strategies mitigate protodeboronation during reactions involving this compound?

- Answer :

- pH control : Maintaining mildly acidic conditions (pH 5–6) stabilizes the boronic acid form .

- Protecting groups : Use of pinacol esters or MIDA boronates prevents decomposition during storage or harsh reactions .

- Low-temperature protocols : Reactions conducted at 0–5°C reduce thermal degradation .

- Additives : Catechol or ethylene glycol derivatives chelate boron, suppressing side reactions .

Q. How should researchers address variability in LC-MS/MS quantification data for boronic acid impurities, as observed in studies like carboxy phenyl boronic acid analysis?

- Answer :

- Internal standards : Use isotopically labeled analogs (e.g., ¹³C-boronic acid) to correct for matrix effects .

- Calibration curves : Linear ranges (1–1000 ng/mL) with R² > 0.995 ensure precision .

- Method validation : Assess %RSD for intra-day (<5%) and inter-day (<10%) reproducibility, as demonstrated in carboxy phenyl boronic acid studies (6.1% RSD) .

- Sample pretreatment : Solid-phase extraction (C18 columns) removes interfering compounds .

Q. How can contradictory bioactivity data in enzyme inhibition studies (e.g., tubulin polymerization IC₅₀ discrepancies) be interpreted for boronic acid derivatives?

- Answer :

- Structural analogs : Compare with combretastatin derivatives to assess the impact of boronic acid substitution on binding affinity .

- Cellular vs. cell-free assays : Validate target engagement using fluorescence polarization or SPR to distinguish direct inhibition from off-target effects .

- Metabolic stability : Assess boronic acid hydrolysis in cell media (e.g., via ¹¹B NMR) to confirm intact compound presence .

- Computational modeling : MD simulations of boron-enzyme interactions explain variance in IC₅₀ values (e.g., 21 μM vs. 22 μM in tubulin studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.